methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate
Description
Methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety, which is a common structure in many biologically active molecules .
Properties
CAS No. |
1171924-38-1 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
methyl 2-[2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate |
InChI |
InChI=1S/C19H17NO3/c1-22-17-9-5-6-13(18(17)19(21)23-2)10-11-14-12-20-16-8-4-3-7-15(14)16/h3-12,20H,1-2H3 |
InChI Key |
VSSMMQMINJYYQD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC2=CNC3=CC=CC=C32 |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate typically involves the reaction of 1H-indole-3-carbaldehyde with a suitable ester derivative under specific conditions. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and sustainability . These reactions often require catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale MCRs, utilizing automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing solvent use and optimizing reaction conditions, is often emphasized to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar biological activities
Uniqueness
Methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate is unique due to its specific structure, which combines an indole moiety with a methoxybenzoate group. This combination may enhance its biological activity and specificity compared to other indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
